3-(Propan-2-yl)pyrrolidine

Description

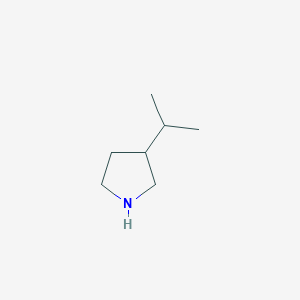

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHZPMOJWIBZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Propan 2 Yl Pyrrolidine and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is crucial in the synthesis of bioactive molecules, as different stereoisomers often exhibit distinct biological properties. This section delves into various cutting-edge strategies for the stereoselective and enantioselective synthesis of the 3-(propan-2-yl)pyrrolidine scaffold.

Asymmetric [3+2]-Cycloaddition Reactions of Azomethine Ylides for Pyrrolidine (B122466) Scaffold Construction

The [3+2]-cycloaddition reaction of azomethine ylides with electron-deficient alkenes is a powerful and direct method for constructing the pyrrolidine ring. thieme.de This approach allows for the creation of multiple stereocenters in a single step with high levels of stereocontrol. nih.gov The development of catalytic asymmetric versions of this reaction has been a major focus, providing access to enantioenriched pyrrolidine derivatives. nih.govresearchgate.net

The use of chiral catalysts, often derived from metal complexes or organocatalysts, can induce high diastereo- and enantioselectivity in the cycloaddition process. researchgate.netnih.govacs.org For instance, silver(I) complexes with chiral phosphine (B1218219) ligands have proven effective in catalyzing the asymmetric [3+2] cycloaddition of azomethine ylides, leading to highly functionalized pyrrolidines with excellent stereoselectivities. thieme.deresearchgate.net Cinchona alkaloid-derived organocatalysts have also been successfully employed as Brønsted bases for the asymmetric cycloaddition of o-hydroxy aromatic aldimines with 3-substituted coumarins, yielding complex benzopyrano[3,4-c]pyrrolidine frameworks. nih.gov

The versatility of this methodology is further highlighted by the development of three-component reactions, which enhance molecular diversity. nih.gov These reactions often involve the in situ generation of the azomethine ylide from an amino acid ester and an aldehyde, which then reacts with a dipolarophile. researchgate.net This stepwise, one-pot approach is particularly amenable to diversity-oriented synthesis. nih.gov

| Catalyst System | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Ag(I)/Chiral Phosphine Ligands | Electron-deficient alkenes | High diastereo- and enantioselectivity for functionalized pyrrolidines. | thieme.deresearchgate.net |

| Cinchona Alkaloid-derived Organocatalysts | 3-Substituted coumarins | Asymmetric synthesis of complex fused pyrrolidine systems. | nih.gov |

| Dual Chiral Silver(I) Complex | tert-Butyl acrylate | Enantiomerically enriched key structures for pharmaceutical inhibitors. | researchgate.net |

Chiral Pool Approaches Utilizing Natural Product Precursors for 3-Substituted Pyrrolidines

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. whiterose.ac.uk This strategy is economically viable and ensures the absolute stereochemistry of the target compound. sci-hub.se Natural products like amino acids, carbohydrates, and hydroxy acids are common starting points for the synthesis of substituted pyrrolidines. whiterose.ac.uk

For example, L-proline, a naturally occurring amino acid, is a versatile building block for the synthesis of various pyrrolidine derivatives. whiterose.ac.uk Its inherent chirality can be transferred to the final product through a series of chemical transformations. Similarly, other natural products such as (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which can be isolated in large quantities from tropical plants, have been utilized to construct chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones. sci-hub.se These intermediates serve as versatile synthons for the preparation of a diverse range of fused heterocyclic ring systems. sci-hub.se

The synthesis of the pyrrolizidine (B1209537) alkaloid (–)-hastanecine and the indolizidine alkaloid (+)-lentiginosine from enantiomerically pure five-membered cyclic nitrones derived from natural hydroxyacids and aminoacids further exemplifies the power of the chiral pool approach. researchgate.net

Organocatalytic Asymmetric Syntheses of 3-Substituted Pyrrolidine Frameworks

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to metal-based catalysts. mdpi.com Chiral pyrrolidine-based organocatalysts, in particular, have been extensively developed and applied in a wide range of asymmetric transformations. mdpi.com

The asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position has been achieved through organocatalytic cascade reactions. rsc.orgresearchgate.net For instance, the reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by cinchonidine-derived bifunctional amino-squaramide catalysts, affords the desired products with high enantio- and diastereoselectivities. rsc.org

Furthermore, the conjugate addition of aldehydes to α,β-disubstituted nitroolefins, catalyzed by peptidic organocatalysts, can generate multiple stereocenters, including an all-carbon quaternary stereocenter, with excellent control. mdpi.com The intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, provides an efficient route to 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivities. whiterose.ac.uk

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cinchonidine-derived amino-squaramide | Cascade aza-Michael/Michael addition | Synthesis of pyrrolidines with a 3-quaternary stereocenter. | rsc.org |

| Peptidic organocatalysts | Conjugate addition of aldehydes to nitroolefins | Generation of multiple stereocenters, including all-carbon quaternary centers. | mdpi.com |

| Chiral phosphoric acid | Intramolecular aza-Michael reaction | Efficient synthesis of spirocyclic pyrrolidines. | whiterose.ac.uk |

Metal-Catalyzed Asymmetric Transformations for Pyrrolidine Ring Formation, Including Palladium-Catalyzed C-H Functionalization and Copper-Catalyzed Reactions

Transition metal catalysis offers a versatile and powerful platform for the synthesis of pyrrolidine rings. whiterose.ac.uk Palladium and copper catalysts, in particular, have been extensively utilized in a variety of transformations to construct and functionalize the pyrrolidine scaffold.

Palladium-Catalyzed C-H Functionalization:

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. mdpi.comacs.org Palladium-catalyzed C(sp³)–H arylation at the unactivated C4 position of pyrrolidines has been achieved using aminoquinoline amides as directing groups, providing a direct route to 4-arylated pyrrolidines. acs.org Similarly, the functionalization of C(sp³)–H bonds at the 3-position of proline derivatives using aryl iodides and palladium catalysis directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Furthermore, palladium-catalyzed cascade reactions involving C(sp³)–H olefination and annulation of protected amines with alkenes have been developed for the synthesis of functionalized pyrrolidines. mdpi.comrsc.org These reactions often utilize specific ligands to control the regioselectivity of the C-H activation step. rsc.org A palladium-catalyzed hydroarylation of pyrrolines also provides an efficient route to 3-aryl pyrrolidines. researchgate.net

Copper-Catalyzed Reactions:

Copper catalysis has proven to be effective in various reactions for pyrrolidine synthesis. An efficient copper-catalyzed inter/intramolecular oxy/aminoarylation of γ-hydroxy/aminoalkenes with diaryliodonium triflates has been reported for the synthesis of highly substituted pyrrolidines. acs.org Copper-catalyzed carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters and amines provides access to pyrrolidine-containing amides. rsc.org Additionally, copper-catalyzed coupling of styrenes and dienes with potassium β-aminoethyltrifluoroborates yields 2-aryl and 2-vinylpyrrolidines. nih.gov Copper(II)-promoted intramolecular aminooxygenation of alkenes can also lead to the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | C(sp³)–H arylation/olefination | Direct functionalization of the pyrrolidine ring at C3 and C4 positions. | acs.orgacs.org |

| Palladium | Hydroarylation of pyrrolines | Efficient synthesis of 3-aryl pyrrolidines. | researchgate.net |

| Copper | Inter/intramolecular oxy/aminoarylation | Synthesis of highly substituted pyrrolidines. | acs.org |

| Copper | Carbonylative cyclization | Access to pyrrolidine-containing amides. | rsc.org |

| Copper | Intramolecular aminooxygenation | Diastereoselective synthesis of disubstituted pyrrolidines. | nih.gov |

Cycloisomerization and Ring-Closing Metathesis Approaches to Pyrrolidine Ring Systems

Cycloisomerization and ring-closing metathesis (RCM) are powerful strategies for the construction of cyclic structures, including the pyrrolidine ring. These methods often start from acyclic precursors and proceed with high efficiency and stereocontrol.

Cycloisomerization:

Phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones provides a route to densely substituted chiral pyrrolidones. sci-hub.se This method can be performed in a streamlined fashion, often without the need for purification of the intermediate adducts. sci-hub.se Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also yields various enantioenriched pyrrolidines in excellent yields and enantioselectivities. organic-chemistry.org

Ring-Closing Metathesis (RCM):

Ring-closing enyne metathesis (RCEYM) is a versatile bond reorganization reaction catalyzed by ruthenium carbenes that can be used to form 1,3-dienes within a cyclic framework. organic-chemistry.org This methodology has been successfully applied to the synthesis of chiral pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom. acs.orgnih.gov The reaction proceeds under mild conditions and often without the need for an ethylene (B1197577) atmosphere. acs.orgnih.gov RCM of a bis-allylamine, formed from an enantiomerically pure epoxide, using Grubbs' first-generation catalyst can also produce pyrrolidines in near-quantitative yields. whiterose.ac.uk

Kinetic Resolution Applications in the Synthesis of Enantiopure 3-Substituted Pyrrolidines

Kinetic resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. rsc.org This strategy relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. rsc.org

Enzymatic methods are widely used for the kinetic resolution of racemic pyrrolidines. rsc.org For example, lipases have been employed in the acetylation of 3-hydroxypyrrolidine, and proteases have been used to resolve 2-methyl-pyrrolidine and 3-substituted pyrrolidines with excellent enantioselectivity. rsc.org The use of ω-transaminases to resolve racemic amines by converting one enantiomer to a ketone is another effective enzymatic approach. rsc.org

Dynamic kinetic resolution (DKR) offers a significant advantage over traditional kinetic resolution by allowing for a theoretical yield of up to 100% of the desired enantiomer. rsc.org In DKR, the unreacted enantiomer is racemized in situ, providing a continuous supply of the reactive enantiomer. A notable example is the lipase-catalyzed acetylation of racemic 3-hydroxypyrrolidine coupled with a ruthenium catalyst for the racemization of the starting material, which achieves high yields and excellent enantioselectivity. rsc.org Non-enzymatic kinetic resolutions, such as those involving asymmetric 'Clip-Cycle' reactions catalyzed by chiral phosphoric acids, have also been developed for the synthesis of enantioenriched chiral pyrrolidines. whiterose.ac.uk

Novel Synthetic Routes for this compound Construction

Recent advancements in organic synthesis have provided novel and efficient pathways for the construction of the pyrrolidine ring with specific substitution patterns. These methods offer advantages in terms of atom economy, stereocontrol, and operational simplicity.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, have emerged as powerful tools for the rapid assembly of complex heterocyclic scaffolds like pyrrolidines. nih.govacs.org These reactions are highly convergent and atom-economical, allowing for the generation of molecular diversity from simple precursors. nih.gov

One notable MCR strategy involves the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from the condensation of an amine and an aldehyde, with an olefinic dipolarophile. osi.lvtandfonline.com For instance, a one-pot, three-component reaction between an aldehyde, an amine, and a cyclopropane (B1198618) derivative, promoted by a metal iodide, can yield highly substituted pyrrolidines. acs.org Another approach utilizes the reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate in the presence of an acid to form polysubstituted pyrrolin-2-ones, which can be further functionalized. beilstein-journals.orgresearchgate.net

A general scheme for a three-component synthesis of a substituted pyrrolidine is shown below:

Component 1: An aldehyde (e.g., isobutyraldehyde, to introduce the propan-2-yl group).

Component 2: An amine (e.g., a primary amine or aniline).

Component 3: An alkene or other dipolarophile (e.g., a cyclopropane diester or an activated alkene). mdpi.com

These reactions often proceed with high diastereoselectivity, enabling the construction of up to three new stereogenic centers in a single step. nih.gov The choice of catalyst, such as Ytterbium triflate (Yb(OTf)₃) or a Lewis acid like Titanium tetrachloride (TiCl₄), can be crucial for the reaction's efficiency and selectivity. nih.govmdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Key Reagents | Catalyst/Promoter | Product Type | Ref |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aldehyde, Amine, Cyclopropane Diester | Yb(OTf)₃ | Functionalized Pyrrolidine | mdpi.com |

| [3+2] Cycloaddition | Isatin, α-Amino Acid, Chalcone | Methanol (solvent) | Spiro[indoline-3,2′-pyrrolidin]-2-one | tandfonline.com |

| Domino Reaction | Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrrolin-2-one | beilstein-journals.orgresearchgate.net |

Intramolecular hydroaminomethylation (HAM) presents an atom-efficient strategy for synthesizing cyclic amines, including pyrrolidine derivatives. nih.gov This one-pot reaction involves the hydroformylation of an unsaturated amine, followed by intramolecular reductive amination of the resulting aldehyde intermediate. The process is typically catalyzed by a rhodium complex in the presence of syngas (a mixture of H₂ and CO). nih.govrsc.org

The general protocol starts with an appropriately substituted homoallylic amine. For the synthesis of a 3-substituted pyrrolidine, a starting material like 4-amino-5-methylhex-1-ene would be required. The key steps are:

Hydroformylation: The terminal alkene is converted to an aldehyde using a rhodium catalyst and syngas.

Cyclization/Reductive Amination: The newly formed aldehyde reacts with the pendant amine group to form a cyclic iminium ion, which is then reduced in situ by the hydrogen present in the syngas mixture to yield the final pyrrolidine ring. nih.gov

Microwave-assisted heating has been shown to accelerate this transformation significantly. nih.gov The choice of ligand for the rhodium catalyst, such as triphenylphosphine, can influence the reaction's efficiency. rsc.org While this method has been effectively demonstrated for the synthesis of pyrrolizidine alkaloids, the fundamental protocol is applicable to the construction of simple substituted pyrrolidines. nih.gov

A highly innovative and efficient method for accessing chiral C2- and C3-alkylated pyrrolidines involves the catalyst-tuned hydroalkylation of readily available 3-pyrrolines. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov This strategy allows for divergent synthesis, where the choice of metal catalyst dictates the position of alkylation on the pyrrolidine ring with high regio- and enantioselectivity. acs.orgnih.gov

To synthesize this compound, this method would proceed as follows:

C3-Alkylation: A cobalt(II) bromide (CoBr₂) catalyst, paired with a modified bisoxazoline (BOX) ligand, selectively directs the alkyl group to the C3 position. acs.orgnih.gov The reaction involves the desymmetrization of a 3-pyrroline (B95000) substrate (e.g., an N-protected 3-pyrroline) with an alkyl halide (e.g., 2-iodopropane) and a silane (B1218182) reducing agent. This system achieves high efficiency and enantioselectivity (up to 97% ee). acs.orgorganic-chemistry.orgnih.gov

C2-Alkylation: By switching the catalyst to a nickel-based system, the regioselectivity is inverted to favor the C2 position. acs.orgnih.gov The nickel catalyst promotes a tandem alkene isomerization/hydroalkylation sequence to yield the C2-alkylated product. acs.org

This dual catalytic system provides a powerful and flexible entry to enantioenriched pyrrolidine scaffolds from common precursors, highlighting the crucial role of the metal and ligand in controlling reaction outcomes. organic-chemistry.org

Table 2: Catalyst-Tuned Hydroalkylation of 3-Pyrrolines

| Target Position | Catalyst System | Ligand | Key Features | Ref |

|---|---|---|---|---|

| C3-Alkylation | CoBr₂ | Modified BOX | High regioselectivity for C3, high enantioselectivity | acs.orgnih.govresearchgate.net |

Derivatization and Functionalization of the Pyrrolidine Nitrogen and Ring System for Diverse Analogue Synthesis

Once the this compound core is synthesized, its structure can be further modified to generate a library of diverse analogues for various applications, including fragment-based drug discovery. nih.govwhiterose.ac.uk Functionalization can occur at the pyrrolidine nitrogen or at other positions on the carbon ring.

The pyrrolidine nitrogen is a common site for derivatization. N-alkylation or N-acylation can be readily achieved using standard procedures. For example, N-acylsultams have been used as convenient synthetic handles that can later be converted to esters or alcohols. nih.gov Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines, demonstrating that the nature of the N-substituent (alkyl vs. acyl) can direct the outcome of the reaction. researchgate.netnih.gov

Functionalization of the pyrrolidine ring itself offers another avenue for diversification.

α-C-H Functionalization: Redox-neutral methods allow for the direct arylation at the α-position (C2 or C5) of the pyrrolidine ring using a quinone monoacetal as an oxidant. nih.govrsc.org

β-Functionalization: Visible-light photoredox catalysis enables the dehydrogenative aromatization of pyrrolidines to pyrroles, which can be simultaneously and regioselectively sulfonylated at the β-position (C3). d-nb.info

Spirocycle Formation: 1,3-dipolar cycloaddition reactions between aziridines and 3-ylideneoxindoles can generate complex spirooxindole-pyrrolidine frameworks, fusing the pyrrolidine ring to another cyclic system at the C3 position. mdpi.com

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for specific biological targets. sci-hub.senih.gov

Computational and Theoretical Investigations of 3 Propan 2 Yl Pyrrolidine Analogues

Quantum Chemical Calculations for Conformational Analysis and Pseudorotation of Pyrrolidine (B122466) Rings

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium. This non-planarity, often referred to as "puckering," gives rise to a three-dimensional structure that is critical for its function in various chemical and biological contexts. The two primary puckered conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

A key feature of the pyrrolidine ring is its ability to undergo pseudorotation, a continuous interconversion between its various envelope and twist conformations without passing through a high-energy planar state. This process occurs with a very low energy barrier. Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are powerful methods for mapping the potential energy surface of this pseudorotational pathway.

For the parent pyrrolidine molecule, ab initio calculations have been used to determine the energy differences between conformers and the barrier for pseudorotation. Studies have shown that the equatorial conformer is slightly more stable than the axial conformer. Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculations, a high-level theoretical method, have estimated the energy preference of the equatorial conformer to be 17 cm⁻¹ and the barrier for pseudorotation to be 284 cm⁻¹.

Substituents on the pyrrolidine ring, such as the propan-2-yl group, significantly influence the conformational equilibrium. The substituent's size and electronic properties dictate its preference for a pseudo-axial or pseudo-equatorial position, thereby favoring certain puckered conformations over others. For instance, in studies of 4-tert-butylprolines, a bulky tert-butyl group strongly favors a pseudoequatorial orientation, which in turn locks the ring into a specific puckered conformation (cis-exo or trans-endo, depending on the stereochemistry). Similarly, quantum-chemical calculations on 3-fluoropyrrolidine predict four distinct conformations, with the most stable one being influenced by an N−H⋅⋅⋅F−C interaction.

Table 1: Calculated Conformational Energies and Barriers for Pyrrolidine and its Analogues

| Compound | Method | Parameter | Calculated Value |

| Pyrrolidine | CCSD(T) | Energy preference for equatorial conformer | 17 cm⁻¹ |

| Pyrrolidine | CCSD(T) | Barrier for pseudorotation | 284 cm⁻¹ |

| 5-phenylpyrrolidine-2-carboxylate | Quantum Mechanics | Energy difference (Cγ-endo vs. Cγ-exo) | 1.2 kcal·mol⁻¹ (in DMSO) |

| 5-phenylpyrrolidine-2-carboxylate | Quantum Mechanics | Energy difference (Cγ-endo vs. Cγ-exo) | 2.8 kcal·mol⁻¹ (in gas phase) |

Molecular Modeling and Docking Studies of Pyrrolidine Scaffolds in Ligand Design

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug design, appearing in numerous FDA-approved drugs. Its appeal stems from its three-dimensional structure, the presence of a nitrogen atom that can act as a hydrogen bond acceptor or be protonated, and the ability to introduce stereocenters, allowing for precise spatial orientation of substituents to interact with biological targets.

Molecular modeling and docking are computational techniques central to designing ligands based on the pyrrolidine scaffold. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. These studies help medicinal chemists prioritize which analogues to synthesize and test, saving time and resources.

For example, molecular modeling has been employed to study pyrrolidine derivatives as inhibitors for various enzymes and receptors:

Cholinesterase Inhibitors : Docking studies on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed their potential as cholinesterase inhibitors, with the models helping to understand the structure-activity relationship and selectivity towards acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).

Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors : A combination of 3D-QSAR, molecular docking, and molecular dynamics simulations on a series of pyrrolidine derivatives identified the key structural requirements for designing novel Mcl-1 inhibitors for cancer therapy.

Antitumor Agents : Molecular docking has been used to confirm the ability of pyrrolidine-based compounds to bind to the active site of dihydrofolate reductase (DHFR) and to understand the anticancer activity of pyrrolidine-based 3-deoxysphingomyelin analogs. Spiro-pyrrolidine derivatives have also been docked into antitumor targets, with simulations suggesting that hydrogen bonds are key to their bioactivity.

These studies underscore the importance of the pyrrolidine ring's defined stereochemistry and conformational flexibility, which allow for optimal fitting into the binding pockets of target proteins.

Table 2: Examples of Molecular Docking Studies with Pyrrolidine Scaffolds

| Pyrrolidine Derivative Class | Biological Target | Key Finding |

| Dispiro[indoline-pyrrolidine-pyrrolidines] | Acetylcholinesterase (AChE) | Identified compounds with promising efficacy and selectivity for AChE. |

| Pyrrolidine-based compounds | Myeloid cell leukemia-1 (Mcl-1) | Generated stable and predictive models for designing novel Mcl-1 inhibitors. |

| Benzofuran (B130515) spiro-pyrrolidines | Antitumor Targets | Revealed that compounds may exert bioactivity by binding via hydrogen bonds. |

| Pyrrolidine-2,5-dione hybrids | Carbonic Anhydrase & AChE | Docking studies supported potent dual inhibition activity. |

Reaction Mechanism Elucidation for Pyrrolidine Synthesis using Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions used to synthesize pyrrolidine rings. These calculations can map out the entire reaction pathway, identifying intermediates, transition states, and determining the activation energies for each step. This knowledge is crucial for optimizing reaction conditions and developing new synthetic strategies.

Another area of investigation is the copper-catalyzed intramolecular C-H amination to form pyrrolidines from N-fluoride amides. DFT investigations were used to support a proposed catalytic cycle involving a Cu(I)/Cu(II) pathway. These computational studies help to rationalize experimental observations, such as the effect of different ligands on the copper catalyst or the influence of the N-halide group on the reaction yield and pathway.

By calculating the relative energies of intermediates and transition states, computational chemistry provides a quantitative understanding of reaction kinetics and thermodynamics, guiding the rational design of more efficient and selective syntheses of complex pyrrolidine analogues.

Table 3: Calculated Activation Energies in Pyrrolidine Synthesis Mechanisms

| Reaction Stage | System | Method | Calculated Energy Barrier (kJ mol⁻¹) |

| Deprotonated nitromethane addition | Nitromethane + Coumarin | DFT | 21.7 |

| Tautomerization for cyclization | Nitrosohydroxymethyl group | DFT | 178.4 |

| Pyrrolidine ring formation (cyclization) | Protonated intermediate | DFT | 11.9 |

| Lactone ring opening | Intermediate | DFT | 84.9 |

Advanced Spectroscopic Characterization and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure in solution. latech.edu For chiral pyrrolidines, it not only confirms the core structure but is also indispensable for assigning stereochemistry and assessing enantiomeric purity.

Application of ¹H and ¹³C NMR in Pyrrolidine (B122466) Structural Characterization

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular framework of pyrrolidine derivatives. uobasrah.edu.iq The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity between adjacent atoms. latech.eduethernet.edu.et

In the case of 3-(propan-2-yl)pyrrolidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the isopropyl substituent. The protons on carbons adjacent to the nitrogen atom (C2 and C5) typically appear at a higher chemical shift (downfield) compared to the other ring protons due to the deshielding effect of the nitrogen. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom, with the carbons bonded to the nitrogen atom appearing at a characteristic downfield shift. nih.govchemicalbook.comresearchgate.net The analysis of both ¹H and ¹³C spectra, often supplemented by two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of the molecule. researchgate.net

Illustrative ¹H and ¹³C NMR Data for this compound Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H1 (N-H) | 1.5 - 2.5 | Broad Singlet |

| H2, H5 | 2.8 - 3.2 | Multiplet |

| H3 | 1.8 - 2.2 | Multiplet |

| H4 | 1.4 - 1.8 | Multiplet |

| CH (isopropyl) | 1.6 - 2.0 | Multiplet |

| CH₃ (isopropyl) | 0.8 - 1.0 | Doublet |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2, C5 | 45 - 55 |

| C3 | 35 - 45 |

| C4 | 25 - 35 |

| CH (isopropyl) | 30 - 40 |

| CH₃ (isopropyl) | 18 - 25 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Chiral NMR Solvating Agents for Enantiomeric Excess Determination of Pyrrolidines

Determining the enantiomeric excess (ee) of a chiral compound is crucial, and NMR spectroscopy offers a powerful method to achieve this through the use of chiral solvating agents (CSAs). semanticscholar.org CSAs are optically pure compounds that interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes. nih.govresearchgate.net These complexes have different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. researchgate.net

The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers depends on the strength and nature of the interaction with the CSA. researchgate.net By integrating the signals corresponding to each enantiomer, the enantiomeric excess of the sample can be calculated accurately. researchgate.net A variety of CSAs, including those based on (S)-BINOL derivatives or Pirkle's alcohol, have been developed to analyze a wide range of compound classes, including amines like pyrrolidines. nih.govresearchgate.netresearchgate.net

Analysis of Anisotropic NMR Parameters for Stereochemical Discrimination

While standard NMR in isotropic solutions provides immense structural data, the analysis of anisotropic parameters in oriented media offers deeper insight into the three-dimensional structure and stereochemistry. kit.edu When a molecule is dissolved in a chiral alignment medium, such as a solution of poly-γ-benzyl-L-glutamate (PBLG), it experiences a slight degree of orientation relative to the external magnetic field. kit.edud-nb.info

This partial alignment makes it possible to measure anisotropic NMR parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs). nih.gov Because enantiomers interact differently with the chiral medium, they will have distinct alignment tensors, resulting in different RDC and RCSA values. kit.edu This difference can be used to distinguish between enantiomers and even to help determine the absolute configuration by comparing experimental data with values calculated for different stereoisomers using computational methods like density functional theory (DFT). nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure of Pyrrolidine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com For chiral compounds, a successful single-crystal X-ray diffraction experiment can unambiguously establish the absolute configuration of all stereogenic centers. purechemistry.orgnih.govnih.gov This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, a technique often facilitated by the presence of a heavier atom in the structure. researchgate.net

The analysis of a suitable crystal of a this compound derivative would yield precise data on bond lengths, bond angles, and torsion angles, providing a complete and static picture of the molecule's conformation in the crystal lattice. researchgate.netmdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the solid state. The structural data obtained can also be used to validate the results from computational models and other spectroscopic techniques. nih.gov

Electron Diffraction Studies for Gas-Phase Structure of Pyrrolidine Complexes

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in solution or the solid state. nih.govmdpi.com The method involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. researchgate.netwhiterose.ac.uk

Studies on related cyclic amines, such as N-methylpyrrolidine and pyrrolidine borane (B79455) complexes, have utilized GED combined with high-level quantum chemical calculations to determine key structural parameters like bond lengths, bond angles, and conformational preferences in the gas phase. researchgate.netwhiterose.ac.ukacs.org For a compound like this compound, a GED study could provide precise information on the puckering of the pyrrolidine ring and the preferred orientation of the isopropyl group, offering fundamental insights into the molecule's intrinsic structural dynamics. acs.org

Medicinal Chemistry Perspectives: 3 Propan 2 Yl Pyrrolidine As a Core Scaffold for Molecular Design

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold" in drug discovery. frontiersin.orgnih.gov This privileged status stems from a confluence of advantageous properties that make it an ideal building block for crafting molecules with specific biological functions. nih.govresearchgate.net

One of the key attributes of the pyrrolidine scaffold is its three-dimensional (3D) nature, a consequence of the sp³-hybridized carbon atoms in the ring. nih.govresearchgate.net This non-planar structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net The inherent "puckering" of the pyrrolidine ring, a phenomenon known as pseudorotation, provides a range of energetically favorable conformations. nih.govsemanticscholar.org This conformational flexibility can be strategically constrained or influenced by the placement of substituents, enabling the design of ligands that can adopt the optimal geometry for binding to a biological target. nih.govresearchgate.net

Furthermore, the pyrrolidine ring possesses stereogenic centers, which introduce chirality into the molecule. nih.govresearchgate.net The spatial arrangement of substituents can significantly impact a compound's biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles due to differential interactions with enantioselective protein targets. nih.govresearchgate.net This stereogenicity is a critical tool for medicinal chemists to optimize potency and reduce off-target effects. nih.gov

The nitrogen atom within the pyrrolidine ring is another key feature contributing to its privileged status. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. nih.gov The nucleophilicity of the pyrrolidine nitrogen also provides a convenient handle for chemical modification, with a high percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by molecules containing this moiety. frontiersin.orgnih.gov These include antibacterial, antiviral, anticancer, anti-inflammatory, and central nervous system activities. frontiersin.orgnih.gov A wide range of marketed drugs incorporate the pyrrolidine ring, including antihistamines like clemastine, anticholinergics such as procyclidine, and antihypertensives like captopril (B1668294) and enalapril. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives: General Methodologies and Principles for Optimizing Molecular Interactions

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity. rsc.orgnih.govbohrium.com For pyrrolidine derivatives, SAR studies aim to elucidate the impact of various structural modifications on their affinity, selectivity, and efficacy towards a specific biological target. nih.gov These studies guide the iterative process of lead optimization, ultimately leading to the development of more potent and safer drugs. nih.gov

The general methodologies employed in SAR studies of pyrrolidine derivatives involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied. rsc.orgbohrium.com These modifications can include:

Substitution on the Pyrrolidine Ring: Introducing different substituents at various positions (e.g., C-2, C-3, C-4) of the pyrrolidine ring can profoundly affect activity. The size, lipophilicity, and electronic properties of these substituents are critical factors. rsc.org For instance, SAR studies on a series of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed that small, lipophilic substituents at the 3-position of the phenyl group attached to the pyrrolidine were optimal for potency. rsc.org

Stereochemistry: As the pyrrolidine ring can contain multiple chiral centers, the synthesis and evaluation of individual stereoisomers are crucial. nih.gov The spatial orientation of substituents can dramatically alter the binding mode to a target protein, leading to significant differences in biological activity between enantiomers or diastereomers. nih.gov

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point of modification. Altering the substituent on the nitrogen can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for molecular interactions. nih.gov

The principles for optimizing molecular interactions based on SAR data revolve around enhancing the complementary fit between the ligand and its target. This involves maximizing favorable interactions such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, while minimizing steric clashes and unfavorable electrostatic interactions. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) analysis are often used in conjunction with experimental data to rationalize SAR findings and guide the design of new analogues. frontiersin.org

Scaffold Hopping and Conformational Restriction Strategies in Pyrrolidine-Based Molecular Design

In the quest for novel drug candidates with improved properties, medicinal chemists employ advanced molecular design strategies such as scaffold hopping and conformational restriction. These techniques are particularly valuable in the context of pyrrolidine-based drug discovery to explore new chemical space and enhance pharmacological profiles.

Scaffold hopping is a strategy that involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different moiety while retaining the original biological activity. nih.govuniroma1.it This approach is used to identify new, patentable chemical series, improve physicochemical properties like solubility and metabolic stability, or overcome liabilities associated with the original scaffold. nih.gov For pyrrolidine-based compounds, scaffold hopping could involve replacing the pyrrolidine ring with other five- or six-membered heterocycles or even non-cyclic structures that can mimic the spatial arrangement of the key pharmacophoric groups. nih.govnih.gov Computational methods are often employed to identify potential replacement scaffolds that can maintain the crucial interactions with the biological target. nih.gov

Conformational restriction is a strategy aimed at reducing the flexibility of a molecule to lock it into a bioactive conformation. rsc.org By limiting the number of accessible conformations, the entropic penalty of binding to the target is reduced, which can lead to an increase in binding affinity. nih.gov For the flexible pyrrolidine ring, conformational restriction can be achieved by introducing substituents that favor a specific ring pucker or by incorporating the pyrrolidine into a more rigid bicyclic or polycyclic system. nih.govnih.gov

The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents. nih.gov For example, the electronegativity of a substituent at the C-4 position can influence whether the ring adopts a Cγ-exo or Cγ-endo envelope conformation. nih.gov Introducing sterically demanding groups, such as a tert-butyl group, can also strongly favor a pseudoequatorial orientation, thereby dictating a specific puckering of the ring. nih.gov This conformational locking can be a powerful tool to enhance both potency and selectivity. researchgate.net In the development of NAAA inhibitors, it was found that conformationally restricted linkers, while not enhancing potency, did improve selectivity over a related enzyme. rsc.org

Engineering of Pyrrolidine Frameworks for Enhanced Target Selectivity and Affinity

The pyrrolidine scaffold provides a versatile platform that can be "engineered" through chemical modifications to enhance the selectivity and affinity of a ligand for its intended biological target. nih.govunimi.it This molecular engineering process is guided by a deep understanding of the target's three-dimensional structure and the principles of molecular recognition.

Enhancing Target Affinity: Affinity, a measure of the strength of the interaction between a ligand and its receptor, can be improved by optimizing the complementary fit between the two. For pyrrolidine derivatives, this can be achieved by introducing functional groups that can form additional favorable interactions with the target's binding site. For example, adding a hydroxyl group that can act as a hydrogen bond donor or acceptor, or an aromatic ring that can engage in π-stacking interactions, can significantly increase binding affinity. The stereochemistry of these substituents is paramount, as a precise spatial orientation is often required for optimal interaction. nih.gov

Improving Target Selectivity: Selectivity is a critical attribute of a drug, as it minimizes off-target effects and associated toxicities. Engineering pyrrolidine frameworks for enhanced selectivity involves exploiting structural differences between the intended target and other related proteins. This can be achieved by designing molecules that fit snugly into the binding site of the desired target but clash sterically with the binding sites of off-targets.

A notable example of engineering pyrrolidine frameworks for selectivity can be seen in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.itresearchgate.netunimi.it By strategically placing substituents on a benzofuran (B130515) or benzodioxane ring attached to a pyrrolidine moiety, researchers have been able to develop ligands with high selectivity for the α4β2 nAChR subtype over the α3β4 subtype. unimi.itunimi.it Furthermore, subtle modifications to the substitution pattern on the benzene (B151609) ring were found to control selectivity between different stoichiometries of the α4β2 receptor, highlighting the fine-tuning possible with this scaffold. unimi.itresearchgate.netunimi.it The introduction of a chiral pyrrolidine has also been shown to promote selectivity towards certain protein kinases. nih.gov

Biosynthetic Pathways of Naturally Occurring Pyrrolidine Alkaloids and Synthetic Analogues

Nature provides a rich source of pyrrolidine-containing compounds, many of which possess potent biological activities. frontiersin.orgrsc.org Understanding the biosynthetic pathways of these naturally occurring pyrrolidine alkaloids can provide valuable insights for the development of synthetic analogues with improved therapeutic properties. nih.gov

The biosynthesis of the pyrrolidine ring in many alkaloids originates from the amino acid L-ornithine. frontiersin.org A key initial step is the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase to produce putrescine. frontiersin.org Putrescine then undergoes N-methylation, catalyzed by putrescine N-methyltransferase, to yield N-methylputrescine. frontiersin.org Subsequent oxidative deamination of N-methylputrescine leads to the formation of the 1-methylpyrrolinium (B100335) cation, which serves as a crucial precursor for a wide variety of pyrrolidine alkaloids. frontiersin.org

Pyrrolizidine (B1209537) alkaloids, a class of natural products containing a fused bicyclic pyrrolizidine core, also derive their necine base from the polyamine spermidine, which itself is formed from putrescine. wikipedia.orgnih.gov The enzyme homospermidine synthase catalyzes the first committed step in their biosynthesis. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propan-2-yl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituting a halogenated pyrrolidine precursor (e.g., 2-(chloromethyl)pyrrolidine) with isopropylamine under reflux in anhydrous THF, using a base like K₂CO₃ to drive the reaction . Yield optimization requires controlled temperature (60–80°C) and inert atmosphere to prevent side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for >95% purity .

- Validation : Monitor reaction progress with TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and confirm structure via H NMR (δ 1.0–1.2 ppm for isopropyl CH₃, δ 2.8–3.2 ppm for pyrrolidine CH₂) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Safety Protocols : Use nitrile gloves, lab coats, and chemical fume hoods to avoid dermal/ocular exposure. The compound may decompose under prolonged light exposure; store in amber vials at 2–8°C under nitrogen .

- Decontamination : Spills require immediate neutralization with 5% acetic acid, followed by absorption with vermiculite. Waste disposal must comply with EPA guidelines for amine-containing compounds .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Primary Methods :

- NMR Spectroscopy : C NMR resolves stereochemistry (e.g., δ 45–50 ppm for pyrrolidine carbons) .

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) for purity analysis. ESI+ mode detects [M+H]⁺ at m/z 128.2 .

Advanced Research Questions

Q. How can catalytic methods improve the enantioselective synthesis of this compound derivatives?

- Catalyst Design : Chiral catalysts like Fe₂O₃@SiO₂/In₂O³ enhance stereocontrol in asymmetric alkylation (up to 92% ee). Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF vs. toluene) to balance reaction rate and selectivity .

- Mechanistic Insight : DFT calculations reveal transition-state stabilization via hydrogen bonding between the catalyst and amine group, reducing activation energy by ~15 kcal/mol .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Re-evaluate under standardized protocols (e.g., 1 mM ATP, pH 7.4) and validate with orthogonal methods like SPR or ITC .

- Data Cross-Validation : Compare results across cell lines (HEK293 vs. HeLa) and use knockout models to confirm target specificity .

Q. What strategies optimize this compound for in vivo pharmacokinetic studies?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the pyrrolidine nitrogen to enhance aqueous solubility (>5 mg/mL in PBS).

- DMPK Profiling : Assess bioavailability in rodent models via IV/PO dosing (e.g., 10 mg/kg). Monitor plasma half-life (LC-MS/MS) and metabolite formation (e.g., N-oxidation) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to neurotransmitter receptors?

- In Silico Workflow :

Docking : Use AutoDock Vina to simulate interactions with the α4β2 nicotinic receptor (PDB: 6CNJ). Key residues: TrpB, TyrC.

MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å).

Free Energy Calculations : MM-PBSA predicts ΔG binding ≤ -8 kcal/mol for high-affinity analogs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.